6-({[2-(4-Fluorophenyl)-1H-benzimidazol-6-yl]amino}methylidene)-2,4-dinitrocyclohexa-2,4-dien-1-one
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Overview
Description
2-[(E)-{[2-(4-Fluorophenyl)-1H-1,3-benzodiazol-5-yl]imino}methyl]-4,6-dinitrophenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(4-Fluorophenyl)-1H-1,3-benzodiazol-5-yl]imino}methyl]-4,6-dinitrophenol typically involves the condensation reaction between 2-(4-fluorophenyl)-1H-1,3-benzodiazole-5-carbaldehyde and 4,6-dinitrophenol. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[2-(4-Fluorophenyl)-1H-1,3-benzodiazol-5-yl]imino}methyl]-4,6-dinitrophenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
Oxidation: Formation of oxides and quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-[(E)-{[2-(4-Fluorophenyl)-1H-1,3-benzodiazol-5-yl]imino}methyl]-4,6-dinitrophenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(4-Fluorophenyl)-1H-1,3-benzodiazol-5-yl]imino}methyl]-4,6-dinitrophenol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit or activate various biological processes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-{[2-(4-Bromophenyl)-1H-1,3-benzodiazol-5-yl]imino}methyl]-4,6-dinitrophenol
- 2-[(E)-{[2-(4-Chlorophenyl)-1H-1,3-benzodiazol-5-yl]imino}methyl]-4,6-dinitrophenol
Uniqueness
2-[(E)-{[2-(4-Fluorophenyl)-1H-1,3-benzodiazol-5-yl]imino}methyl]-4,6-dinitrophenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
CAS No. |
5790-02-3 |
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Molecular Formula |
C20H12FN5O5 |
Molecular Weight |
421.3 g/mol |
IUPAC Name |
2-[[2-(4-fluorophenyl)-3H-benzimidazol-5-yl]iminomethyl]-4,6-dinitrophenol |
InChI |
InChI=1S/C20H12FN5O5/c21-13-3-1-11(2-4-13)20-23-16-6-5-14(8-17(16)24-20)22-10-12-7-15(25(28)29)9-18(19(12)27)26(30)31/h1-10,27H,(H,23,24) |
InChI Key |
LPFCMWHKSFUIDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O)F |
Origin of Product |
United States |
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